Methyl 2-acetyl-6-fluoroisonicotinate
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Overview
Description
Methyl 2-acetyl-6-fluoroisonicotinate is an organic compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol . This compound is a derivative of isonicotinic acid and features a fluorine atom at the 6-position and an acetyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-fluoroisonicotinate typically involves the esterification of 2-acetyl-6-fluoroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetyl-6-fluoroisonicotinate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-carboxy-6-fluoroisonicotinic acid.
Reduction: Methyl 2-hydroxy-6-fluoroisonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetyl-6-fluoroisonicotinate is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-6-fluoroisonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- Methyl 2-fluoroisonicotinate
- Methyl 2-fluoropyridine-4-carboxylate
Comparison: Methyl 2-acetyl-6-fluoroisonicotinate is unique due to the presence of both an acetyl group and a fluorine atom, which confer distinct chemical and biological properties. Compared to Methyl 2-fluoroisonicotinate, the acetyl group in this compound provides additional sites for chemical modification and enhances its reactivity .
Properties
Molecular Formula |
C9H8FNO3 |
---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
methyl 2-acetyl-6-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3 |
InChI Key |
RPXKOZWOWVCCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)F |
Origin of Product |
United States |
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